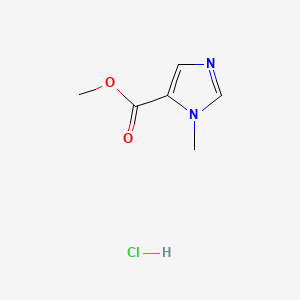
methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula C6H8N2O2·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reaction with Methanol and Formic Acid: One common method involves the reaction of 1-methylimidazole with methanol and formic acid.
Reaction with Methanol and Formic Anhydride: Another method involves the reaction of 1-methylimidazole with methanol and formic anhydride, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride typically involves large-scale reactions using the above methods. The reactions are carried out in controlled environments to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: It can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted imidazole derivatives
Aplicaciones Científicas De Investigación
Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can also participate in various biochemical reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: A simpler derivative of imidazole with similar chemical properties.
Methyl 1H-imidazole-5-carboxylate: Another derivative with a different substitution pattern on the imidazole ring.
1-Methyl-1H-imidazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxylate ester.
Uniqueness
Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Propiedades
Fórmula molecular |
C6H9ClN2O2 |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
methyl 3-methylimidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)6(9)10-2;/h3-4H,1-2H3;1H |
Clave InChI |
GXPZJENJXNASSO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



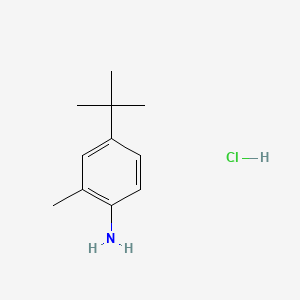
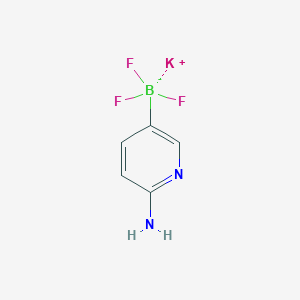


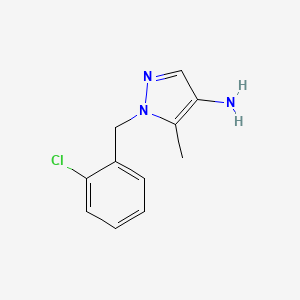
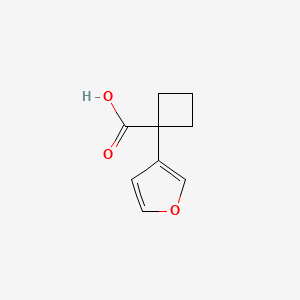
![tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium](/img/structure/B15300317.png)




![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)

